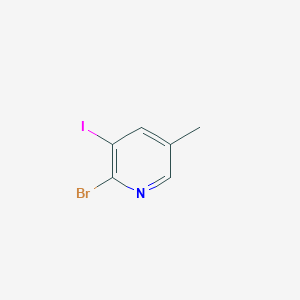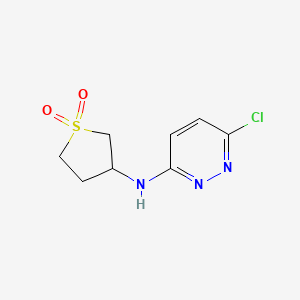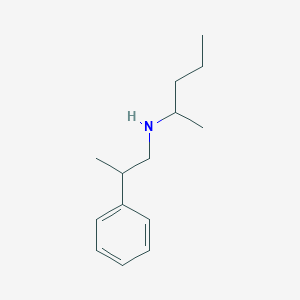
3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
Descripción general
Descripción
3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is an organic compound . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of such compounds often involves electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Molecular Structure Analysis
The molecular formula of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is C6H2Cl2FNO4S. The structure of this compound includes a benzene ring, which contains six pi electrons that are delocalized in six p orbitals above and below the plane of the benzene ring .Chemical Reactions Analysis
The chemical reactions of this compound could involve a two-step mechanism. The first step is the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged intermediate. The second step involves the removal of a proton from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
The compound is stable under normal temperature and pressure . It is not soluble in water and most organic solvents, but it can dissolve in some organic solvents such as ether and dichloromethane .Aplicaciones Científicas De Investigación
Synthesis of Pesticides and Pharmaceutical Intermediates
Du et al. (2005) describe the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a related compound, showcasing its utility in the preparation of key intermediates for pesticides, such as herbicidal juthiacet-methyl. The synthesis involves an alternative route to the expensive 4-chloro-2-fluoronitrobenzene, highlighting the importance of sulfonyl chlorides in the synthesis of agricultural chemicals (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, Zhen-yuan Xu, 2005).
Antimicrobial Activity
Research by Janakiramudu et al. (2017) on sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, involves the use of substituted aryl sulfonyl chlorides for biological interest. The study demonstrates the antimicrobial potency of the synthesized compounds, indicating the potential of sulfonyl chloride derivatives in developing new antimicrobial agents (D. B. Janakiramudu, D. Subba Rao, C. Srikanth, S. Madhusudhana, Poojary Sreenivasa Murthy, M. NagalakshmiDevamma, P. V. Chalapathi, C. Naga Raju, 2017).
Synthesis of Heterocyclic Scaffolds
Křupková et al. (2013) explored 4-Chloro-2-fluoro-5-nitrobenzoic acid, a building block closely related to the compound , for the solid-phase synthesis of various heterocyclic scaffolds, including nitrogenous heterocycles. The versatility of such sulfonyl chlorides in heterocyclic oriented synthesis (HOS) highlights their importance in the development of new pharmaceuticals and agrochemicals (Soňa Křupková, Petr Funk, M. Soural, J. Hlaváč, 2013).
Green Synthesis Approaches
A study on green synthesis methods for producing 3-nitrobenzenesulfonyl chloride, which shares a functional group with 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, underscores the growing interest in environmentally friendly manufacturing processes. This approach reduces waste and improves yield, demonstrating the compound's potential in sustainable chemical synthesis (Chen Zhong-xiu, 2009).
Mecanismo De Acción
Mode of Action
Aromatic compounds can interact with their targets through various mechanisms. One common mechanism is electrophilic aromatic substitution . In this mechanism, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, leading to changes in the target molecule .
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
3-chloro-2-fluoro-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO4S/c7-4-1-3(10(11)12)2-5(6(4)9)15(8,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBSUYNGKFZYTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Butan-2-yl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1461996.png)
amine](/img/structure/B1461998.png)


![N-[(2,4,6-trimethylphenyl)methyl]cyclohexanamine](/img/structure/B1462002.png)



![N-[(2,6-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462010.png)

![2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1462012.png)

![2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine](/img/structure/B1462016.png)
amine](/img/structure/B1462018.png)